苄基氮丙啶-1-羧酸酯

概述

描述

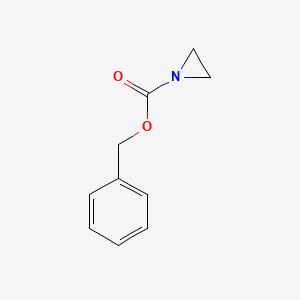

Benzyl Aziridine-1-carboxylate (BAC) is an organic compound that is used for a variety of purposes in scientific research. It is a derivative of aziridine and is used in a variety of chemical reactions, including the synthesis of peptides, proteins, and other molecules. BAC is also used in the production of pharmaceuticals, cosmetics, and other products. BAC is a versatile compound that has a wide range of applications in the laboratory and in industry.

科学研究应用

肽的合成

苄基氮丙啶-1-羧酸酯是合成含氮丙啶肽的有价值的化合物。它已被用于形成 N 和 C 末端氮丙啶肽。然而,由于序列依赖的不稳定性,在合成和储存中获得令人满意的产率和稳定性仍然是一个挑战 (Korn, Rudolph‐Böhner, & Moroder, 1994)。

光学活性衍生物的合成

它用于合成锂 L-氮丙啶-2-羧酸酯和各种 N-酰基氮丙啶-2-羧酸酯。这突出了它在创建光学活性化合物方面的多功能性 (Nakajima, Takai, Tanaka, & Okawa, 1978)。

对映选择性合成

苄基氮丙啶-2-羧酸酯已对映选择性地合成,证明了它们在创建手性中心中的用途。这对于开发具有特定手性的化合物至关重要 (Cardillo, Gentilucci, Tomasini, & Castejon-Bordas, 1996)。

反应性研究

苄基氮丙啶-2-羧酸酯与各种 N-亲核试剂的反应性已被探索用于合成亚甲基氨基假二肽,表明其在肽化学中的潜力 (Thierry & Servajean, 2004)。

新化合物的形成

它用于合成新型 1,4-苯并二氮杂卓衍生物,展示了它在合成和药物化学中有用的复杂分子结构的创建中的作用 (Wang, Guo, Wang, Huang, & Wang, 2008)。

在糖苷酶抑制中的应用

D-葡萄糖衍生的氮丙啶羧酸酯,一种衍生物,已被用于合成氮杂糖及其在糖苷酶抑制中的评估,表明其在治疗应用中的潜力 (Dhavale, Kumar, Chaudhari, Sharma, Sabharwal, & Prakashareddy, 2005)。

作用机制

Target of Action

Benzyl Aziridine-1-carboxylate is a type of aziridine, a class of organic compounds that are widely used in the synthesis of nitrogen-containing biologically active molecules . The primary targets of Benzyl Aziridine-1-carboxylate are the nucleophiles present in these molecules .

Mode of Action

The mode of action of Benzyl Aziridine-1-carboxylate involves the opening of the aziridine ring . The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups . This activation allows the ring to open and react with incoming nucleophiles . The aziridine ring can also be activated with protic or Lewis acids, leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .

Biochemical Pathways

The biochemical pathways affected by Benzyl Aziridine-1-carboxylate involve the synthesis of nitrogen-containing biologically active molecules . The ring-opening reactions of aziridines have gained tremendous importance in the synthesis of these molecules . Aziridines are used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These building blocks enable the further construction of a variety of biologically and pharmaceutically important drugs .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure and the presence of the aziridine ring

Result of Action

The result of the action of Benzyl Aziridine-1-carboxylate is the formation of nitrogen-containing biologically active molecules . These molecules have various applications in the pharmaceutical industry, including the production of antibacterial, antifungal, and other types of drugs .

Action Environment

The action of Benzyl Aziridine-1-carboxylate can be influenced by environmental factors such as temperature and pH . For instance, the aziridine ring is activated in the presence of electron-withdrawing substituents and can provide ring-opening products after treatment with incoming nucleophiles . The storage temperature for Benzyl Aziridine-1-carboxylate is recommended to be between 2-8°C in a sealed and dry environment .

安全和危害

未来方向

Aziridines, including Benzyl Aziridine-1-carboxylate, are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . The recent advances in the polymerizations of aziridine and azetidine provide a basis for the development of future macromolecular architectures .

生化分析

Biochemical Properties

In biochemical reactions, benzyl aziridine-1-carboxylate interacts with enzymes such as protein disulfide isomerases (PDIs). These enzymes contain catalytically active thiol groups that can react with the aziridine ring, leading to enzyme inhibition. This interaction is significant in the context of cancer research, as PDIs are involved in the proper folding of proteins within the endoplasmic reticulum and are overexpressed in certain cancer cells .

Cellular Effects

In cancer cells, benzyl aziridine-1-carboxylate has been shown to induce apoptosis by inhibiting PDIs and disrupting the redox balance within the endoplasmic reticulum. This leads to the activation of stress-related signaling pathways and the upregulation of pro-apoptotic genes .

Molecular Mechanism

This inhibition disrupts the proper folding of proteins within the endoplasmic reticulum, resulting in the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR). The UPR is a cellular stress response that aims to restore protein homeostasis but can also lead to apoptosis if the stress is prolonged .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyl aziridine-1-carboxylate change over time due to its stability and degradation. The compound is relatively stable under sealed, dry conditions at temperatures between 2-8°C . In biological environments, it may undergo hydrolysis and other degradation processes that can influence its long-term effects on cellular function.

Studies have shown that prolonged exposure to benzyl aziridine-1-carboxylate can lead to sustained inhibition of PDIs and persistent cellular stress. This can result in long-term changes in gene expression and cellular metabolism, ultimately affecting cell viability and function .

Dosage Effects in Animal Models

Threshold effects have been observed, where a certain dosage level is required to achieve effective inhibition of PDIs and induce apoptosis in cancer cells. Beyond this threshold, higher doses can lead to adverse effects such as tissue damage and systemic toxicity .

Metabolic Pathways

The compound’s metabolism may also involve conjugation reactions with glutathione and other cellular nucleophiles, leading to the formation of conjugates that are subsequently excreted from the cell .

Transport and Distribution

Transporters such as ABC transporters may play a role in the efflux of benzyl aziridine-1-carboxylate and its conjugates from cells, influencing its localization and accumulation .

Subcellular Localization

Post-translational modifications, such as phosphorylation or ubiquitination, may also affect the compound’s activity and function by altering its localization within the cell .

属性

IUPAC Name |

benzyl aziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(11-6-7-11)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXWAZGPFWJKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)

![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)

![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)

![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)

![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)

![1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide](/img/structure/B3034888.png)

![2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034896.png)